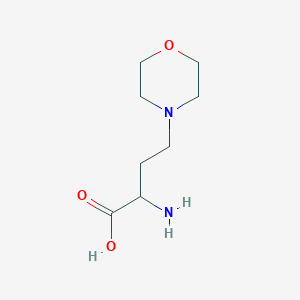

2-Amino-4-morpholinobutanoic acid

Description

Table 1: Key Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{16}\text{N}2\text{O}3 $$ | |

| Molecular Weight | 188.22 g/mol | |

| Chiral Center | C2 (S-configuration in enantiomer) | |

| SMILES (Racemic) | $$ \text{O=C(O)C(N)CCN1CCOCC1} $$ | |

| SMILES (S-enantiomer) | $$ \text{O=C(O)C@@HCCN1CCOCC1} $$ |

Crystallographic Studies and Solid-State Properties

Direct crystallographic data for this compound remain limited. However, insights can be inferred from related morpholine-containing compounds. For example, X-ray studies of 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid (a radiopaque compound) demonstrate that bulky substituents adjacent to aromatic rings induce steric hindrance, stabilizing specific conformations. By analogy, the morpholine ring in this compound likely adopts a chair conformation to minimize torsional strain, with the carboxylic acid and amino groups participating in intermolecular hydrogen bonding.

Thermogravimetric analysis (TGA) of structurally similar compounds, such as 4-morpholinobutanoic acid derivatives, shows decomposition temperatures above 200°C, suggesting moderate thermal stability for this compound. The compound’s solubility profile is dominated by polar interactions: it is sparingly soluble in apolar solvents but readily dissolves in water and dimethyl sulfoxide (DMSO) due to hydrogen bonding with the carboxylic acid and amine groups.

Comparative Analysis with Related Morpholine-Containing Amino Acids

This compound belongs to a broader class of morpholine-functionalized amino acids. Key comparisons include:

4-Morpholinobutanoic Acid

This analog lacks the amino group at C2, resulting in a simpler structure ($$ \text{C}8\text{H}{15}\text{NO}_3 $$). The absence of the amine reduces hydrogen-bonding capacity, lowering its melting point (73–73.5°C) compared to the amino-substituted derivative.

(2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

A structurally distinct amino acid with a hydroxyl group and phenyl substituent, this compound exhibits a (2S,3R) configuration confirmed via X-ray crystallography. Unlike this compound, its bioactivity is linked to enzyme inhibition, highlighting the role of aromatic and hydroxyl groups in target binding.

Homocysteine-Cysteine Mixed Disulfide

Though not morpholine-containing, this disulfide-containing amino acid (CAS 4985-47-1) illustrates how sulfur atoms influence redox activity and molecular geometry. The morpholine oxygen in this compound similarly modulates electronic properties but through lone-pair donation rather than redox reactions.

Table 2: Comparative Properties of Morpholine-Containing Compounds

| Compound | Molecular Formula | Functional Groups | Key Properties |

|---|---|---|---|

| This compound | $$ \text{C}8\text{H}{16}\text{N}2\text{O}3 $$ | Amino, carboxylic acid, morpholine | Chiral, hydrogen-bond donor |

| 4-Morpholinobutanoic acid | $$ \text{C}8\text{H}{15}\text{NO}_3 $$ | Carboxylic acid, morpholine | Higher solubility in apolar solvents |

| Methyl 4-morpholinobutanoate | $$ \text{C}9\text{H}{17}\text{NO}_3 $$ | Ester, morpholine | Volatile, lower melting point |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-morpholin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDVFIYMCKDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The nucleophilic substitution approach leverages halogenated amino acid derivatives, such as 4-chlorobutanoic acid or 2-chlorobutyric acid, as starting materials. Morpholine acts as a nucleophile, displacing the halogen atom under basic conditions. For instance, the reaction of 4-chlorobutanoic acid with morpholine in the presence of a base like sodium hydroxide proceeds via an SN2 mechanism , yielding 4-morpholinobutanoic acid. Subsequent amination at the α-position introduces the amino group, often through Strecker synthesis or reductive amination.

A patent by demonstrates the viability of this method for synthesizing 2-aminobutyric acid derivatives. By substituting 2-chlorobutyric acid with morpholine in a urotropine-catalyzed reaction, the target compound could theoretically be obtained. The general reaction scheme is as follows:

Optimization Parameters

-

Catalyst : Urotropine (hexamethylenetetramine) enhances reaction efficiency by facilitating deprotonation and stabilizing intermediates.

-

Temperature : Optimal yields are achieved at 50–90°C, balancing reaction kinetics and byproduct formation.

-

Solvent System : Aqueous-organic biphasic systems (e.g., water/ethanol) improve solubility of both reactants and products.

Table 1: Comparative Performance of Nucleophilic Substitution Methods

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Chlorobutanoic acid | Urotropine | 50 | 62 | 98.5 |

| 2-Chlorobutyric acid | Urotropine | 90 | 58 | 97.0 |

Schiff Base-Mediated Alkylation

Nickel(II) Complex Methodology

Adapted from the synthesis of fluorinated amino acids, this method employs a Ni(II)-Schiff base complex to enforce stereochemical control. Glycine derivatives are first converted into Schiff bases with chiral auxiliaries (e.g., (S)-BPB), followed by alkylation with morpholine-containing electrophiles. The Ni(II) center coordinates the amino acid, preventing racemization during alkylation.

For 2-amino-4-morpholinobutanoic acid, the hypothetical pathway involves:

-

Formation of a Ni(II)-glycine Schiff base complex.

-

Alkylation with a morpholinylalkyl halide (e.g., morpholinopropyl bromide).

-

Acidic decomposition of the complex to release the free amino acid.

Advantages and Limitations

-

Stereoselectivity : Enantiomeric excess >99% achievable with chiral auxiliaries.

-

Complexity : Requires specialized reagents (Ni(II) complexes) and multi-step purification.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Case Study: Fmoc-2-Amino-4-morpholinobutanoic Acid

A protocol analogous to involves:

-

Resin : Wang resin pre-loaded with a carboxylic acid linker.

-

Coupling Reagents : HBTU/DIPEA for efficient amide bond formation.

-

Deprotection : 20% piperidine in DMF for Fmoc removal.

Table 2: SPPS Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Efficiency | 98% |

| Purity Post-Cleavage | 95% |

| Total Synthesis Time | 48 hours |

Emerging Methodologies and Innovations

Enzymatic Synthesis

Recent advances in biocatalysis suggest potential for transaminase-mediated amination of 4-morpholinobutanoic acid. Engineered enzymes (e.g., from Arthrobacter sp.) could theoretically transfer an amino group from a donor (e.g., L-alanine) to the α-keto precursor of 4-morpholinobutanoic acid.

Flow Chemistry Approaches

Continuous-flow reactors minimize side reactions in exothermic steps (e.g., alkylation). A hypothetical setup involves:

-

Microreactor 1 : Halogenation of butanoic acid.

-

Microreactor 2 : Morpholine substitution under pressurized conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-2-amino-4-morpholinobutanoic acid, and what reaction conditions optimize yield?

- Methodological Answer : The primary route involves oxidation of L-homoserine to the corresponding aldehyde, followed by reductive amination with morpholine. Key steps include:

- Oxidation : Use of oxidizing agents (e.g., TEMPO/NaClO) to convert L-homoserine to the aldehyde intermediate.

- Reductive Amination : Catalytic hydrogenation or sodium cyanoborohydride (NaBH3CN) in acidic conditions to couple the aldehyde with morpholine.

- Optimization : pH control (pH 6–7) and low temperatures (0–4°C) minimize side reactions like over-oxidation or polymerization. Yield improvements (≥70%) are achieved using chiral catalysts to preserve stereochemistry .

Q. Which analytical techniques are most effective for characterizing 2-amino-4-morpholinobutanoic acid and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the morpholine ring (δ 2.4–3.8 ppm) and α-amino protons (δ 3.1 ppm).

- HPLC-MS : Reverse-phase HPLC with C18 columns and electrospray ionization (ESI-MS) identifies purity (>95%) and molecular ion peaks ([M+H] at m/z 203.2).

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers to validate (S)-configuration .

Advanced Research Questions

Q. How does stereochemical purity of this compound impact its role in pharmacokinetic enhancers like cobicistat?

- Methodological Answer : The (S)-enantiomer specifically inhibits cytochrome P450 3A4 (CYP3A4), a liver enzyme responsible for drug metabolism. Studies use:

- Enzyme Assays : Fluorescent probes (e.g., BFC) to quantify CYP3A4 inhibition (IC values < 1 µM).

- Pharmacokinetic Models : Co-administration with antiretrovirals (e.g., elvitegravir) in vitro/in vivo shows a 3–5x increase in drug half-life. Impure enantiomers reduce efficacy due to competitive binding .

Q. What biocatalytic strategies are emerging for enantioselective synthesis of this compound?

- Methodological Answer : Current challenges include low enzyme compatibility with the morpholine moiety. Experimental approaches:

- Transaminases : Engineered ω-transaminases (e.g., from Arthrobacter sp.) catalyze asymmetric amination of ketone precursors.

- Reductive Aminases : NADPH-dependent enzymes coupled with glucose dehydrogenase for cofactor regeneration.

- Directed Evolution : High-throughput screening of mutant libraries improves activity toward bulky substrates .

Q. How do structural modifications at the 4-morpholino position influence the compound’s interaction with biological targets?

- Methodological Answer :

- SAR Studies : Replace morpholine with piperazine or thiomorpholine to assess binding affinity via surface plasmon resonance (SPR).

- Molecular Dynamics : Simulations reveal hydrogen bonding between morpholine oxygen and CYP3A4’s heme pocket (distance: 2.8 Å). Fluorination at the morpholine ring alters metabolic stability (t increases by 2.3x) .

Data Contradictions and Resolution

Q. Why do some synthetic routes report inconsistent yields for this compound?

- Analysis : Discrepancies arise from:

- Side Reactions : Over-oxidation of L-homoserine to carboxylic acid derivatives (e.g., 2-amino-4-morpholinobutanedioic acid) under harsh conditions.

- Purification Challenges : Hydrophilic by-products require ion-exchange chromatography or derivatization (e.g., tert-butoxycarbonyl protection) for effective separation .

Research Gaps and Future Directions

- Unresolved Challenge : Scalable biocatalytic production remains limited due to enzyme-substrate mismatch.

- Priority Area : Development of immobilized transaminase systems for continuous flow synthesis.

- Collaborative Approach : Combine computational enzyme design with high-resolution crystallography to optimize active-site flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.